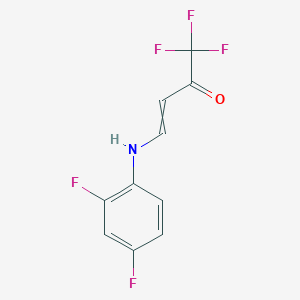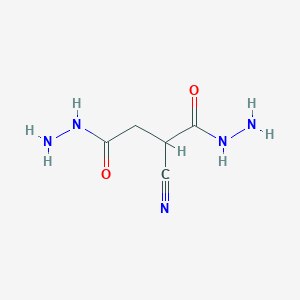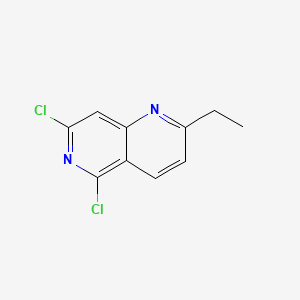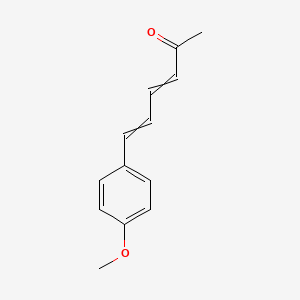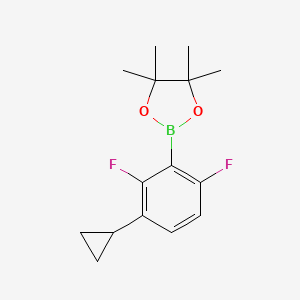![molecular formula C12H12O8S2 B14011831 4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one CAS No. 62113-97-7](/img/structure/B14011831.png)
4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one is a synthetic organic compound with the molecular formula C12H12O8S2. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one typically involves the reaction of 4-methyl-7,8-dihydroxychromen-2-one with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyloxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form 4-methyl-7,8-dihydroxychromen-2-one.
Oxidation: Oxidative cleavage of the chromenone ring can occur under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Substituted coumarin derivatives.
Reduction: 4-Methyl-7,8-dihydroxychromen-2-one.
Oxidation: Cleaved products of the chromenone ring.
Aplicaciones Científicas De Investigación
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-7,8-dihydroxychromen-2-one: A precursor in the synthesis of 4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one.
7,8-Dihydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe in biochemical assays.
Uniqueness
4-Methyl-7,8-bis(methylsulfonyloxy)chromen-2-one is unique due to the presence of two methanesulfonyloxy groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Número CAS |
62113-97-7 |
|---|---|
Fórmula molecular |
C12H12O8S2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(4-methyl-8-methylsulfonyloxy-2-oxochromen-7-yl) methanesulfonate |
InChI |
InChI=1S/C12H12O8S2/c1-7-6-10(13)18-11-8(7)4-5-9(19-21(2,14)15)12(11)20-22(3,16)17/h4-6H,1-3H3 |
Clave InChI |
LNUOVDYXSVMVOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2OS(=O)(=O)C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



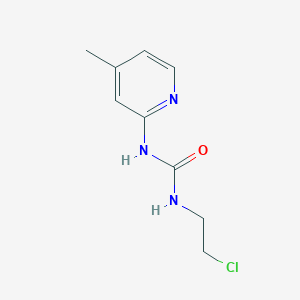
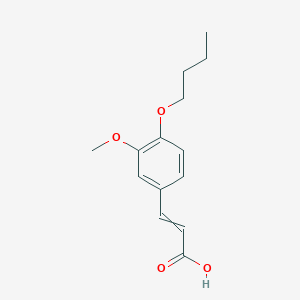
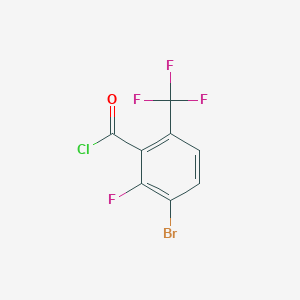
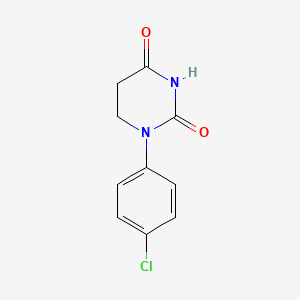
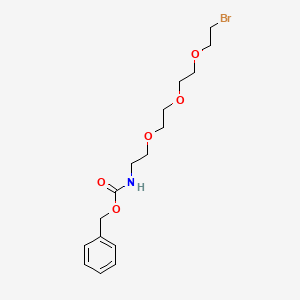
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
